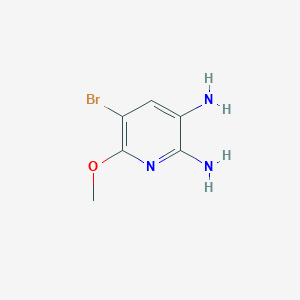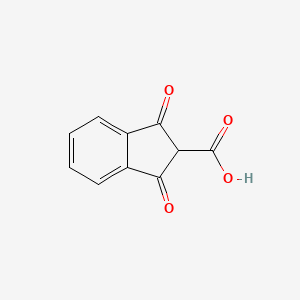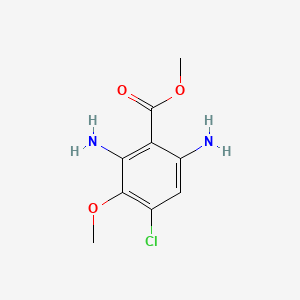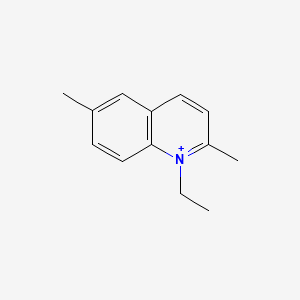![molecular formula C27H21Br2NO8 B12468357 2-(4-Bromophenyl)-2-oxoethyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)-2-hydroxybenzoate](/img/structure/B12468357.png)
2-(4-Bromophenyl)-2-oxoethyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE is a complex organic compound characterized by the presence of multiple bromophenyl and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with various reagents to form the desired product. The reaction conditions often include the use of solvents like ethanol, acetone, and toluene, and catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: Another brominated compound with similar structural features.
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in its overall structure and properties.
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE is unique due to its complex structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H21Br2NO8 |
|---|---|
Molecular Weight |
647.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-[[4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C27H21Br2NO8/c28-18-5-1-16(2-6-18)23(32)14-37-26(35)12-11-25(34)30-20-9-10-21(22(31)13-20)27(36)38-15-24(33)17-3-7-19(29)8-4-17/h1-10,13,31H,11-12,14-15H2,(H,30,34) |
InChI Key |
UCCPZIKMFNOEMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC(=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12468275.png)
![5,6-dimethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)

![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468304.png)


![9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12468325.png)


![5-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-YL)oxy]oxan-2-YL]oxy}-3,4-dihydroxy-6-{[9-hydroxy-4-(hydroxymethyl)-4,6A,6B,8A,11,11,14B-heptamethyl-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}oxane-2-carboxylic acid](/img/structure/B12468336.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12468349.png)


